molecular formula C9H13NO2 B1271856 1-Amino-3-phenoxypropan-2-ol CAS No. 4287-19-8

1-Amino-3-phenoxypropan-2-ol

Cat. No.: B1271856
CAS No.: 4287-19-8
M. Wt: 167.2 g/mol
InChI Key: JZEHWMUIAKALDN-UHFFFAOYSA-N
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Description

1-Amino-3-phenoxypropan-2-ol is an organic compound with the molecular formula C9H13NO2

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-phenoxypropan-2-ol can be synthesized through several methods. One common approach involves the condensation reaction of phenol and isopropylamine under appropriate reaction conditions . Another method includes the reaction of phenoxypropanol with ammonia or amines .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-phenoxypropan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amines or alcohols.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and alkylating agents are used under controlled conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxypropanone derivatives, while reduction can produce various amines or alcohols.

Scientific Research Applications

1-Amino-3-phenoxypropan-2-ol has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 1-Amino-3-phenoxypropan-2-ol stands out due to its balanced chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and its effectiveness in disrupting bacterial membranes make it a valuable compound in both research and industrial contexts.

Properties

IUPAC Name

1-amino-3-phenoxypropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-6-8(11)7-12-9-4-2-1-3-5-9/h1-5,8,11H,6-7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEHWMUIAKALDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(CN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90962749
Record name 1-Amino-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4287-19-8
Record name 2-Propanol, 1-amino-3-phenoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004287198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Amino-3-phenoxypropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90962749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A procedure similar to that described in Preparation 13 was repeated, except that 1.17 g of 3-phenoxy-2-hydroxypropylazide (prepared as described in Preparation 14), 0.46 g of lithium aluminum hydride and 20 ml of anhydrous tetrahydrofuran were used, to give 1.09 g of the title compound, melting at 82° C. to 84° C.
Quantity
1.17 g
Type
reactant
Reaction Step One
Quantity
0.46 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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